molecular formula C16H28O3 B12665153 Ethyl beta-hexyl-2-oxocyclopentanepropionate CAS No. 93982-69-5

Ethyl beta-hexyl-2-oxocyclopentanepropionate

Cat. No.: B12665153
CAS No.: 93982-69-5
M. Wt: 268.39 g/mol
InChI Key: BLVHIQKSWHUOCG-UHFFFAOYSA-N
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Description

Ethyl beta-hexyl-2-oxocyclopentanepropionate is a chemical compound with the molecular formula C16H28O3 and a molecular weight of 268.39172 . . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl beta-hexyl-2-oxocyclopentanepropionate involves several steps. One common method includes the esterification of β-Hexyl-2-oxocyclopentanepropanoic acid with ethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Ethyl beta-hexyl-2-oxocyclopentanepropionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.

Scientific Research Applications

Ethyl beta-hexyl-2-oxocyclopentanepropionate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl beta-hexyl-2-oxocyclopentanepropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These metabolites can then interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl beta-hexyl-2-oxocyclopentanepropionate can be compared with other similar compounds such as:

Properties

CAS No.

93982-69-5

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

ethyl 3-(2-oxocyclopentyl)nonanoate

InChI

InChI=1S/C16H28O3/c1-3-5-6-7-9-13(12-16(18)19-4-2)14-10-8-11-15(14)17/h13-14H,3-12H2,1-2H3

InChI Key

BLVHIQKSWHUOCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)OCC)C1CCCC1=O

Origin of Product

United States

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